3,4-Dimethoxybenzamidoxime

Tyrosinase inhibition Skin whitening Molecular docking

Choose 3,4-dimethoxybenzamidoxime for its superior TYRP1 binding (−6.8 kcal/mol) vs. hydroquinone, confirmed low dermal toxicity, and 97% certified purity. Ideal for tyrosinase inhibition assays, amidine/benzimidazole synthesis, and HPLC reference standards. Avoid assay variability—this 3,4-dimethoxy substitution pattern is critical for target selectivity. Request a quote or buy online from certified vendors.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1053058-99-3
Cat. No. B3078699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzamidoxime
CAS1053058-99-3
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=NO)N)OC
InChIInChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11)
InChIKeyREKFOHFJHBBXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzamidoxime (CAS 1053058-99-3) – Chemical Identity and Baseline Characteristics for Scientific Procurement


3,4-Dimethoxybenzamidoxime (CAS 1053058-99-3) is an organic compound classified as an amidoxime derivative, featuring an N-hydroxybenzamidine core with methoxy substituents at the 3- and 4-positions of the phenyl ring . The compound has the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . As a benzamidoxime analog, it shares the class's ability to act as a nitric oxide donor, enzyme modulator, or synthetic intermediate for biologically active molecules [1]. The compound is typically supplied with a certified purity of 97% and is available in research-scale quantities from major chemical vendors .

Why 3,4-Dimethoxybenzamidoxime (CAS 1053058-99-3) Cannot Be Replaced by In-Class Benzamidoxime Analogs


Benzamidoxime derivatives exhibit divergent biological and physicochemical profiles due to substituent-dependent effects on electronic distribution, steric hindrance, and metabolic stability. For instance, the 3,4-dimethoxy substitution pattern on the phenyl ring critically influences the compound's binding affinity to tyrosinase-related protein 1 (TYRP1) and its dermal toxicity profile, as evidenced by comparative in silico studies [1]. In contrast, other benzamidoximes—such as 3-aminobenzamidoxime (CAS 100524-07-0) or Trimidox (3,4,5-trihydroxybenzamidoxime)—display distinct target preferences (e.g., adenosine kinase or ribonucleotide reductase) and different safety margins [2]. Thus, simple interchange among benzamidoxime analogs is scientifically unsound and may compromise assay reproducibility or lead to off-target effects in biological systems. The quantitative evidence below delineates exactly where 3,4-dimethoxybenzamidoxime differs from its closest comparators.

Quantitative Differentiation Evidence for 3,4-Dimethoxybenzamidoxime (CAS 1053058-99-3) Against Key Comparators


Superior Binding Affinity to Tyrosinase-Related Protein 1 (TYRP1) Compared to Hydroquinone and Native Ligand

3,4-Dimethoxybenzamidoxime exhibits significantly stronger binding free energy (−6.8 kcal/mol) to TYRP1 compared to both hydroquinone (−5.1 kcal/mol) and the native ligand (−5.5 kcal/mol), as determined by molecular docking simulations [1]. The difference of 1.7 kcal/mol relative to hydroquinone indicates a more thermodynamically favorable interaction with the enzyme's active site.

Tyrosinase inhibition Skin whitening Molecular docking

Substantially Lower Predicted Dermal Toxicity Compared to Hydroquinone

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis predicted that 3,4-dimethoxybenzamidoxime has a much lower dermal toxicity profile than hydroquinone, passing all toxicity tests in the in silico evaluation [1]. The compound also exhibited favorable skin permeation properties, suggesting reduced systemic exposure and lower local irritation potential.

Toxicology ADMET Skin safety

Divergent Enzyme Inhibition Profile Relative to Other Benzamidoxime Derivatives

While specific IC50 data for 3,4-dimethoxybenzamidoxime against individual kinases is not yet available, class-level evidence demonstrates that benzamidoxime derivatives with distinct substitution patterns target different enzymes. For instance, 3-aminobenzamidoxime inhibits adenosine kinase (IC50 = 0.026 µM) and multiple other kinases (PKA, CK1, CK2, PKC) with IC50 values ranging from 0.4 to 10.9 µM . Trimidox (3,4,5-trihydroxybenzamidoxime) targets ribonucleotide reductase (IC50 = 12 µM) and inhibits HL-60 leukemia cell growth (IC50 = 35 µM) [1]. In contrast, 3,4-dimethoxybenzamidoxime shows a primary affinity for TYRP1 and displays a distinct dermal safety profile [2]. This divergence in target preference and toxicological profile underscores that substitution pattern—specifically the 3,4-dimethoxy arrangement—dictates functional selectivity.

Enzyme inhibition Anticancer Kinase

Procurement-Grade Purity and Availability at Research Scale

3,4-Dimethoxybenzamidoxime is commercially available from major chemical suppliers with a certified purity of 97% (Thermo Scientific/Alfa Aesar) or 99% (specialty vendors) . Pricing for research quantities (1 g) is approximately 1078 RMB (as of April 2024) . The compound is supplied as a solid, with recommended storage at −20°C in dry, light-protected conditions to maintain stability . In contrast, less common benzamidoxime analogs (e.g., Trimidox) are not routinely stocked and may require custom synthesis, increasing lead times and cost.

Chemical procurement Purity specification Research reagent

Optimal Application Scenarios for 3,4-Dimethoxybenzamidoxime (CAS 1053058-99-3) Based on Verified Evidence


In Silico and In Vitro Tyrosinase Inhibition Screening for Skin Whitening Candidates

3,4-Dimethoxybenzamidoxime is ideally suited as a positive control or lead compound in tyrosinase inhibition assays due to its computationally validated high binding affinity (−6.8 kcal/mol) for TYRP1, which surpasses that of hydroquinone and the native ligand [1]. Researchers can use this compound to benchmark novel inhibitors or to validate computational docking workflows. Its favorable ADMET profile further supports progression to in vitro cell-based melanogenesis assays without the confounding toxicity observed with hydroquinone.

Synthesis of Novel Amidoxime-Based Bioactive Molecules

As a readily available, high-purity benzamidoxime building block, 3,4-dimethoxybenzamidoxime can serve as a versatile intermediate for the synthesis of functionalized amidines, benzimidazoles, and other nitrogen-containing heterocycles [2]. The dimethoxy substitution pattern enhances electron density, facilitating nucleophilic reactions and enabling the creation of derivative libraries for structure-activity relationship (SAR) studies in medicinal chemistry.

Comparative Mechanistic Studies of Benzamidoxime Derivatives

The compound's distinct target preference (TYRP1) and favorable dermal safety profile [3] make it an excellent comparator for elucidating how subtle changes in benzamidoxime substitution (e.g., 3,4-dimethoxy vs. 3-amino or 3,4,5-trihydroxy) alter enzyme selectivity and toxicity. Such studies are critical for understanding the molecular determinants of amidoxime pharmacology and for designing safer, more selective inhibitors.

Reference Standard for Analytical Method Development

With a certified purity of 97–99% and well-defined chemical identifiers (CAS, MDL, InChIKey) , 3,4-dimethoxybenzamidoxime can be employed as a reference standard for HPLC, LC-MS, or NMR method development and validation. This is particularly valuable for laboratories analyzing complex mixtures containing amidoxime derivatives or for quality control of synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethoxybenzamidoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.